
(R)-2-Ethyl-2-methylsuccinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Ethyl-2-methylsuccinic acid is an organic compound with the molecular formula C7H12O4. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the succinic acid family, which is known for its role in the citric acid cycle, a key metabolic pathway in cellular respiration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
®-2-Ethyl-2-methylsuccinic acid can be synthesized through various methods. One common approach involves the alkylation of diethyl malonate with ethyl bromide, followed by hydrolysis and decarboxylation. The reaction conditions typically include the use of a strong base like sodium ethoxide in ethanol, followed by acidification with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-Ethyl-2-methylsuccinic acid may involve the catalytic hydrogenation of itaconic acid derivatives. This method is advantageous due to its scalability and cost-effectiveness. The reaction is usually carried out under high pressure and temperature in the presence of a metal catalyst such as palladium on carbon.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Ethyl-2-methylsuccinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or ammonia (NH3) for amidation are commonly employed.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters or amides.
Wissenschaftliche Forschungsanwendungen
®-2-Ethyl-2-methylsuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a model compound for studying metabolic pathways involving succinic acid derivatives.
Medicine: Research is ongoing into its potential use in drug development, particularly for its role in metabolic regulation.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of various fine chemicals.
Wirkmechanismus
The mechanism by which ®-2-Ethyl-2-methylsuccinic acid exerts its effects involves its participation in metabolic pathways. It acts as a substrate for enzymes involved in the citric acid cycle, facilitating the production of energy in the form of ATP. The molecular targets include enzymes such as succinate dehydrogenase and fumarase, which are key components of the citric acid cycle.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinic Acid: A dicarboxylic acid involved in the citric acid cycle.
Methylsuccinic Acid: A derivative of succinic acid with a methyl group substitution.
Ethylsuccinic Acid: Another derivative with an ethyl group substitution.
Uniqueness
®-2-Ethyl-2-methylsuccinic acid is unique due to its chiral nature and the presence of both ethyl and methyl groups. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable in asymmetric synthesis and as a chiral building block in organic chemistry.
Eigenschaften
Molekularformel |
C7H12O4 |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
(2R)-2-ethyl-2-methylbutanedioic acid |
InChI |
InChI=1S/C7H12O4/c1-3-7(2,6(10)11)4-5(8)9/h3-4H2,1-2H3,(H,8,9)(H,10,11)/t7-/m1/s1 |
InChI-Schlüssel |
FDYJJKHDNNVUDR-SSDOTTSWSA-N |
Isomerische SMILES |
CC[C@](C)(CC(=O)O)C(=O)O |
Kanonische SMILES |
CCC(C)(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


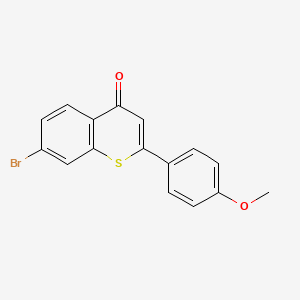
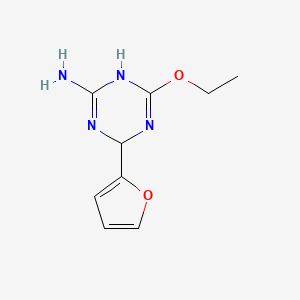

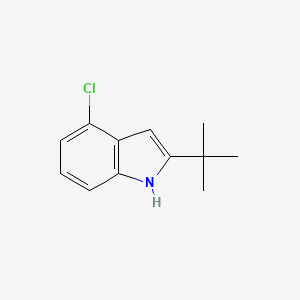
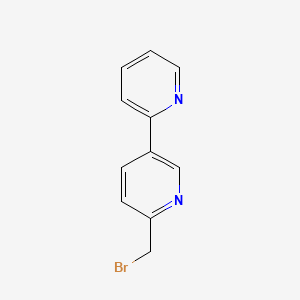
![N-(2-Aminophenyl)furo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B13139498.png)
![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)
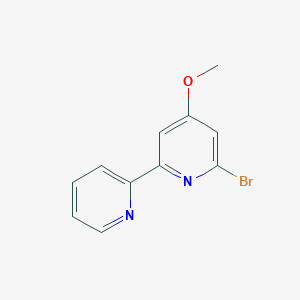


![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)

phosphanium bromide](/img/structure/B13139527.png)
![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)
